molecular formula C6H6N4 B1650187 5-Azido-2-methylpyridine CAS No. 114627-66-6

5-Azido-2-methylpyridine

Cat. No. B1650187
CAS RN: 114627-66-6
M. Wt: 134.14
InChI Key: HACNCSXWNOMYDX-UHFFFAOYSA-N
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Description

5-Azido-2-methylpyridine is a chemical compound with the CAS number 114627-66-6 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The azido group (N3) and a methyl group (CH3) are attached to the pyridine ring, making it a unique compound with potential applications in various fields.


Synthesis Analysis

The synthesis of 2-methylpyridines has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .


Chemical Reactions Analysis

The azide functional group is among the most useful in organic synthesis, owing to its superlative reactivity . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

Mechanism of Action

While the specific mechanism of action for 5-Azido-2-methylpyridine is not mentioned in the search results, azido compounds like Zidovudine (AZT) work by inhibiting the enzyme reverse transcriptase that HIV uses to make DNA and therefore decreases replication of the virus .

Safety and Hazards

While the specific safety data sheet for 5-Azido-2-methylpyridine was not found, similar compounds have been noted to be harmful if swallowed, cause severe skin burns and eye damage, and be toxic in contact with skin or if inhaled .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The synthetic and therapeutic relevance of azido- and amino-modified nucleosides is expansive . Therefore, 5-Azido-2-methylpyridine and similar compounds may have potential applications in various fields, including medicine and bioorganic chemistry.

properties

IUPAC Name

5-azido-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-2-3-6(4-8-5)9-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACNCSXWNOMYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719666
Record name 5-Azido-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114627-66-6
Record name 5-Azido-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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